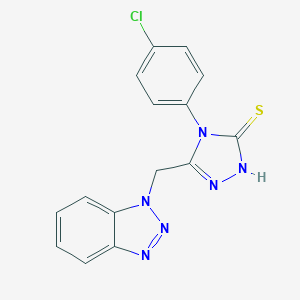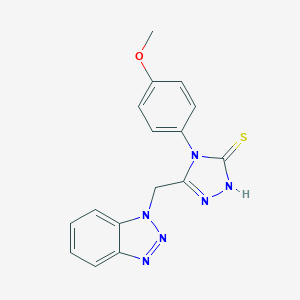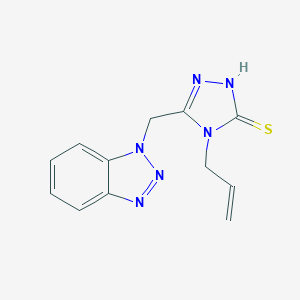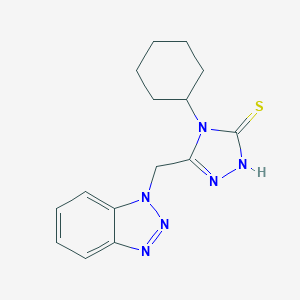![molecular formula C22H16FN3S B292658 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)
3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is a member of the triazine family and has been shown to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine has also been shown to possess antibacterial and antiviral properties. It has been shown to inhibit the growth of a number of bacterial and viral strains, including Staphylococcus aureus and Herpes simplex virus.
实验室实验的优点和局限性
One advantage of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is its broad range of biological activities, which makes it a potentially useful compound for drug discovery and development. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
未来方向
There are a number of future directions for research on 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine. One area of interest is its potential as a treatment for viral infections, such as HIV and Hepatitis C. Another area of interest is its potential as a treatment for bacterial infections, particularly those caused by antibiotic-resistant strains. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
合成方法
The synthesis of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine involves a multistep process that begins with the reaction between 4-fluorobenzyl chloride and thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with diphenylacetonitrile in the presence of a base to form the final product.
科学研究应用
The potential applications of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine in scientific research are numerous. One area of interest is its antitumor activity, which has been demonstrated in a number of studies. For example, it has been shown to inhibit the growth of human breast cancer cells and induce apoptosis in human leukemia cells.
属性
分子式 |
C22H16FN3S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
3-[(4-fluorophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C22H16FN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI 键 |
QKXWGLWJZUZESK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({5,6-Dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292575.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B292576.png)
![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)
![Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292583.png)
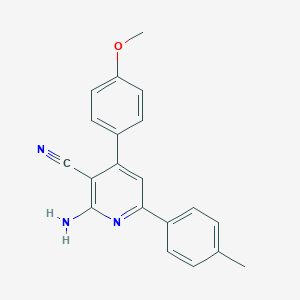
![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2-({2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292590.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)

